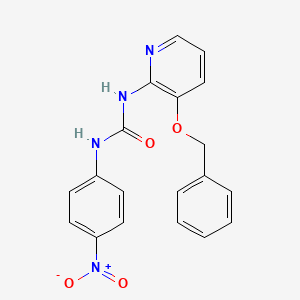

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

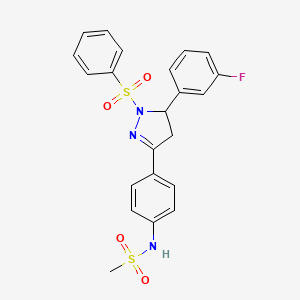

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, also known as NPPP, is an organic compound that has been studied extensively in the scientific community. It is a colorless solid that can be synthesized in a variety of ways, and its structure is composed of an amide group, a nitro group, and an aromatic ring. NPPP has been found to have a variety of applications in scientific research, including its use as an inhibitor of protein kinases and phosphatases, its ability to modulate signal transduction pathways, and its potential to be used as a drug delivery system.

Aplicaciones Científicas De Investigación

Chemical Reactions and Properties

Nitrosation of ureas, including compounds structurally related to 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, has been explored to understand their chemical reactivity and potential in synthesizing various nitrosated products. For instance, Miyahara (1986) investigated the nitrosation of 1-phenyl-3-(pyridylmethyl)ureas to produce nitroso derivatives, examining their chemical and antitumor activities (Miyahara, 1986).

Material Science and Molecular Complexation

In the field of materials science, research on molecular complexation to design noncentrosymmetric structures for nonlinear optics highlighted the role of urea derivatives. Muthuraman et al. (2001) discussed how molecular complexes formed with urea derivatives exhibit significant second harmonic generation activity, a key property for nonlinear optical materials (Muthuraman et al., 2001).

Catalysis and Polymerization

N-aryl-N′-pyridyl ureas, including those with nitrophenyl groups, have been studied for their substituent effects on the thermal latent initiation of ring-opening polymerization of epoxides. Makiuchi et al. (2015) found that the electron-withdrawing nature of substituents on the aromatic ring influences the polymerization process, demonstrating the potential of these compounds in polymer science (Makiuchi et al., 2015).

Pharmacology and Biological Activity

In pharmacology, the interaction of urea derivatives with fluoride ions has been studied to understand the nature of urea-fluoride interactions, highlighting the potential for developing new therapeutic agents. Boiocchi et al. (2004) explored the formation of complexes between 1,3-bis(4-nitrophenyl)urea and various oxoanions, revealing insights into the hydrogen bonding and potential biological applications of these interactions (Boiocchi et al., 2004).

Propiedades

IUPAC Name |

1-(4-nitrophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-19(21-15-8-10-16(11-9-15)23(25)26)22-18-17(7-4-12-20-18)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGIASYHZSVGII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2,2-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B2830030.png)

![{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid](/img/structure/B2830031.png)

![ethyl 3-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2830033.png)

![2-(4-Fluorophenyl)sulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2830037.png)

![N-(2-cyanoethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2830040.png)

![(5Z)-3-(2,3-dimethylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2830043.png)